5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid
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Overview
Description
5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid is a compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is known for its unique structure, which includes an indolizine ring system fused with an amine group and an acetic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indole derivatives, which are subjected to cyclization reactions to form the indolizine ring system . The reaction conditions often include the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The amine and acetic acid groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for catalysis. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indolizine: A parent compound with a similar ring structure but lacking the amine and acetic acid groups.
Indole: Another related compound with a similar core structure but different functional groups.
Pyrrolizine: A structurally related compound with a fused ring system but different substituents.
Uniqueness
5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid is unique due to its combination of an indolizine ring system with an amine group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
acetic acid;5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4) |
InChI Key |
JNAPEOAKDJNNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CN2C=CC=C2CC1N |
Origin of Product |
United States |
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